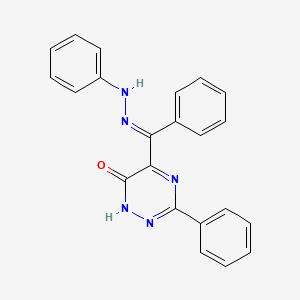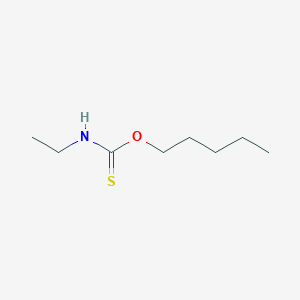![molecular formula C22H20N2O6 B12904507 Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate CAS No. 4113-94-4](/img/structure/B12904507.png)
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of ester groups and benzene rings in its structure suggests its utility in organic synthesis and potential biological activities.
準備方法
The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
化学反応の分析
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can be compared with similar compounds like:
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate: This compound has a similar pyrimidine core but different ester groups, leading to variations in reactivity and applications.
Dimethyl 2,4-dioxo-1,3-diazine-5,6-dicarboxylate: Another pyrimidine derivative with different substituents, affecting its chemical and biological properties.
特性
CAS番号 |
4113-94-4 |
|---|---|
分子式 |
C22H20N2O6 |
分子量 |
408.4 g/mol |
IUPAC名 |
methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3 |
InChIキー |
BUKOHVGMKUNCGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
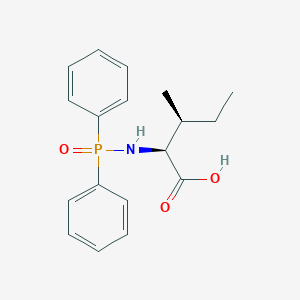
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

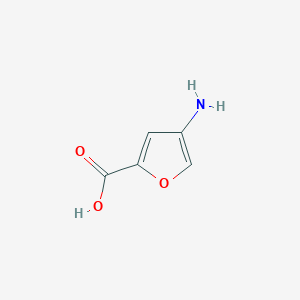

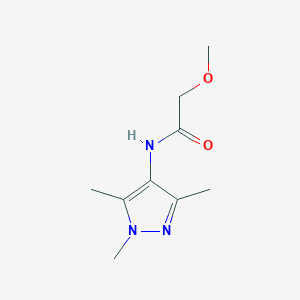
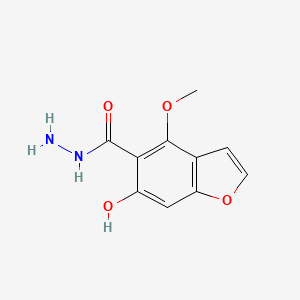
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
